Obafluorin

Catalog No.
S537916
CAS No.
92121-68-1
M.F
C17H14N2O7
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obafluorin

CAS Number

92121-68-1

Product Name

Obafluorin

IUPAC Name

2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide

Molecular Formula

C17H14N2O7

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1

InChI Key

AINNQKIVZOTQBB-KGLIPLIRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Obafluorin

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-]

The exact mass of the compound Obafluorin is 358.0801 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Obafluorin (CAS 92121-68-1) is a highly specialized beta-lactone antibiotic produced by Pseudomonas fluorescens that serves as the first known covalent inhibitor of bacterial aminoacyl-tRNA synthetases (AARSs) [1]. Unlike conventional beta-lactones that typically target the proteasome or lipases, obafluorin specifically inhibits threonyl-tRNA synthetase (ThrRS), arresting bacterial translation machinery [2]. Featuring a highly strained beta-lactone ring decorated with a catechol moiety and a 4-nitro-benzyl group, this compound exhibits potent broad-spectrum activity against Gram-positive and Gram-negative pathogens, including MRSA [3]. In procurement and assay design, obafluorin is primarily sourced as a benchmark material for covalent AARS drug discovery, translational inhibition screening, and metallo-antibiotic formulation modeling due to its distinct iron-dependent stability profile [2].

Generic substitution of obafluorin with other ThrRS inhibitors or standard beta-lactone compounds critically compromises assay integrity and mechanistic specificity [1]. Substituting with borrelidin, another well-known ThrRS inhibitor, fails because borrelidin is a reversible, non-covalent competitive inhibitor that simultaneously occupies multiple catalytic subsites, whereas obafluorin irreversibly modifies a specific active-site tyrosine (Tyr462) [2]. This makes borrelidin unsuitable for covalent drug design baselines or irreversible inhibition modeling. Furthermore, utilizing common in-class beta-lactones (such as salinosporamide A or omuralide) as substitutes will misdirect the screening workflow entirely, as these generic analogs target the 20S proteasome rather than the bacterial translation machinery [3]. Finally, standard beta-lactam antibiotics cannot serve as substitutes because they act on extracellular cell wall synthesis rather than intracellular tRNA aminoacylation [1].

Covalent Modification Mechanism vs. Reversible ThrRS Inhibitors

Obafluorin distinguishes itself from established ThrRS inhibitors by forming a stable covalent bond with the Tyr462 residue in the enzyme's active site, yielding an IC50 of 4.3 nM against Plasmodium falciparum ThrRS and 35-92 nM against E. coli ThrRS [1]. In contrast, the standard comparator borrelidin achieves inhibition through reversible, non-covalent binding across the threonine, ATP, and tRNA catalytic subsites[2]. This structural divergence means that obafluorin induces a massive conformational change and irreversible inactivation that borrelidin cannot replicate.

Evidence DimensionMechanism of enzyme inhibition and binding mode
Target Compound DataIrreversible covalent modification of Tyr462 (IC50 = 4.3 nM for PfThrRS)
Comparator Or BaselineBorrelidin (Reversible, non-covalent competitive binding)
Quantified DifferenceShift from reversible multi-subsite occupancy to irreversible single-residue covalent modification
ConditionsIn vitro aminoacylation assays and Cryo-EM structural mapping of ThrRS complexes

Procurement of obafluorin is mandatory for researchers requiring a validated baseline to develop covalent aminoacyl-tRNA synthetase inhibitors, a mechanism impossible to model with borrelidin.

Iron-Dependent Formulation Stability and MIC Potentiation

The highly strained beta-lactone ring of obafluorin is inherently susceptible to hydrolytic breakdown in aqueous media, which historically complicated assay reproducibility [1]. However, complexation with ferric iron (Fe3+) via its catechol moiety fundamentally alters its processability. The addition of 2 mM Fe3+ to the assay medium decreases the Minimum Inhibitory Concentration (MIC) against E. coli ATCC 25922 by ≥256-fold and against MRSA by 8-fold [1]. Unlike typical siderophore antibiotics where iron merely aids transport, Fe3+ binding directly protects the obafluorin beta-lactone ring from hydrolysis, massively extending its functional half-life [1].

Evidence DimensionAntibacterial potency (MIC) and hydrolytic stability
Target Compound DataFormulated with 2 mM Fe3+ (E. coli MIC reduced by ≥256-fold)
Comparator Or BaselineUncomplexed Obafluorin (Prone to rapid ring-opening hydrolysis and lower efficacy)
Quantified Difference>250-fold increase in functional potency and enhanced aqueous stability
ConditionsSpot-on-lawn antimicrobial assays and in vitro hydrolysis tracking

This dictates strict formulation and handling protocols, requiring buyers to co-administer iron to ensure assay reproducibility and prevent premature degradation in high-throughput screens.

Target Specificity Shift vs. Generic Beta-Lactones

While the beta-lactone pharmacophore is widely recognized for inhibiting hydrolases or the 20S proteasome (e.g., salinosporamide A, omuralide), obafluorin represents a complete mechanistic departure [1]. Obafluorin selectively targets and fully inhibits threonyl-tRNA synthetase, shifting the biological impact from proteolytic inhibition to translational arrest[2]. This specificity is validated by the immunity determinant ObaO, a resistant ThrRS homologue that, when expressed in sensitive E. coli strains, raises the MIC of obafluorin from 4 µg/mL to >2000 µg/mL (a >500-fold resistance increase)[2].

Evidence DimensionPrimary molecular target and mechanism of action
Target Compound DataThreonyl-tRNA synthetase (ThrRS) inhibition (Translational arrest)
Comparator Or BaselineStandard beta-lactones like Salinosporamide A (20S Proteasome inhibition)
Quantified DifferenceComplete shift in target class, verified by >500-fold MIC increase in ObaO-expressing strains
ConditionsTarget identification via immunity-guided resistance assays in E. coli NR698

Buyers utilizing beta-lactone libraries must select obafluorin specifically when targeting bacterial translation machinery, preventing off-target misattribution to proteasome inhibition.

Baseline Standard for Covalent AARS Drug Discovery

Because obafluorin is the first identified covalent inhibitor of aminoacyl-tRNA synthetases, it is the mandatory procurement choice for structural biology and medicinal chemistry teams designing irreversible AARS inhibitors. It serves as the primary benchmark for mapping Tyr462-targeted covalent modifications in ThrRS, a workflow where reversible inhibitors like borrelidin are fundamentally inapplicable [1].

Metallo-Antibiotic Formulation and Stability Modeling

Obafluorin's unique reliance on ferric iron (Fe3+) to prevent beta-lactone hydrolysis makes it an ideal model compound for pharmaceutical formulation teams studying metal-ion stabilization of strained ring systems. Procuring obafluorin allows researchers to quantify how metal complexation via catechol moieties can rescue highly unstable pharmacophores and potentiate in vitro efficacy by >250-fold[2].

Bacterial Self-Resistance Mechanism Assays

Obafluorin is heavily utilized in microbiological screening to study conformational dynamics and resistance in translation machinery. By comparing wild-type ThrRS against the immunity homologue ObaO or Gly463 mutants, researchers can map the exact structural kinetics of bacterial self-resistance, providing critical data for next-generation antibiotic design [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

358.08010079 Da

Monoisotopic Mass

358.08010079 Da

Heavy Atom Count

26

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

92121-68-1

Wikipedia

Obafluorin

Dates

Last modified: 04-14-2024
1. Pu, Y., Lowe, C., Sailer, M., et al. Synthesis, stability, and antimicrobial activity of (+)-obafluorin and related β-lactone antibiotics. J. Org. Chem. 59(13), 3642-3655 (1994).

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